molecular formula C7H16N2O B6353965 (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol CAS No. 867008-77-3

(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol

Cat. No. B6353965
CAS RN: 867008-77-3
M. Wt: 144.21 g/mol
InChI Key: JCCWMSYGCHUCQE-SSDOTTSWSA-N
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Description

(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol, also known as R-2-AEP, is a chiral, nitrogen-containing compound that has been studied for its potential applications in the field of medicinal chemistry. This compound is of interest due to its relatively simple structure and its potential to act as a chiral scaffold for producing a range of other compounds. R-2-AEP has been studied for its potential use in a variety of different scientific applications, such as drug synthesis, biochemistry, and pharmacology.

Scientific Research Applications

(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol has been studied for its potential use in a variety of scientific research applications. This compound has been studied for its potential use in the synthesis of a variety of different drugs, such as anticonvulsants, antidepressants, and anti-cancer drugs. Additionally, this compound has been studied for its potential use in biochemistry, where it has been used to synthesize a variety of different compounds, such as amino acids, peptides, and proteins. Finally, this compound has been studied for its potential use in pharmacology, where it has been used to study the effects of different drugs on the body.

Mechanism of Action

(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol is a chiral compound, meaning that it can exist in two different forms, known as enantiomers. These two forms of the compound can have different effects on the body, depending on the type of drug that is being synthesized. For example, if the drug is an antidepressant, one enantiomer may act as an agonist, while the other may act as an antagonist. Additionally, due to its relatively simple structure, (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol can act as a chiral scaffold for the synthesis of a variety of different compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol are largely dependent on the type of drug that is being synthesized. For example, if the drug is an antidepressant, it may act as an agonist or antagonist at certain serotonin receptors. Additionally, this compound may have a variety of different effects on the body, depending on the type of drug that is being synthesized.

Advantages and Limitations for Lab Experiments

(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol has several advantages for use in laboratory experiments. This compound is relatively simple to synthesize, and it can be used as a chiral scaffold for the synthesis of a variety of different compounds. Additionally, this compound is relatively stable, making it suitable for use in a variety of different experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in water, making it difficult to use in certain experiments. Additionally, this compound has a relatively low melting point, meaning that it can be difficult to work with in certain experiments.

Future Directions

There are a variety of potential future directions for the use of (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol in scientific research. This compound could be used to synthesize a variety of different drugs, such as anticonvulsants, antidepressants, and anti-cancer drugs. Additionally, this compound could be used to study the effects of different drugs on the body, as well as to study the effects of different compounds on biochemical and physiological processes. Finally, this compound could be used to synthesize a variety of different compounds, such as amino acids, peptides, and proteins.

properties

IUPAC Name

[(2R)-1-(2-aminoethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-6,8H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWMSYGCHUCQE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol

Synthesis routes and methods

Procedure details

The method follows that of S6 using 2-hydroxymethyl-pyrrolidin-1-yl-acetonitrile (19.5 g, 0.139 mol), LiAlH4 (15.84 g, 0.417 mol) and dry THF (150 mL). The title-compound (12.5 g, 63%) was afforded as straw-coloured oil by kugelrohr distillation (142° C., 0.3 mbar). δH (250 MHz; CDCl3); 1.6-1.9 (m, 4H, CH2CH2CH2, CH2CH2CH), 1.98 (s (broad), 3H, NH2, OH), 2.3 (m, 1H), 2.45 (m, 1H), 2.55 (m, 1H), 2.75-2.85 (m, 3H), 3.19 (m, 1H, NCHCH2), 3.4 (2×d, 1H, J=3 Hz and J=11 Hz, 1×CHCH2OH), 3.6 (2×d, 1H, J=3 Hz and J=11 Hz, 1×CHCH2OH); IR υmax/cm−1; 3375 (NH2), 3300 (NH2), 3200 (OH), 2970-2800 (CH2, CH3), 1600, 1475, 1375, 1230 and 1060; FAB MS, m/z(M+H)+ 145.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
15.84 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
63%

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